N-cyclohexyl-4-fluoroaniline
Description
N-Cyclohexyl-4-fluoroaniline (C₁₂H₁₅FN, molecular weight ≈ 204.25 g/mol) is a secondary amine derivative of 4-fluoroaniline, where a cyclohexyl group is attached to the nitrogen atom of the aniline ring. This compound combines the aromatic fluorine-substituted aniline moiety with a bulky aliphatic cyclohexyl substituent.
Properties
IUPAC Name |
N-cyclohexyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRWGOMUADRKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452558 | |
| Record name | N-cyclohexyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136684-94-1 | |
| Record name | N-cyclohexyl-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Nitro Reduction and Cyclohexyl Group Introduction
This method adapts the industrial protocol for N-isopropyl-4-fluoroaniline to target cyclohexyl derivatives. 4-Fluoronitrobenzene undergoes hydrogenation in the presence of cyclohexylating agents, transitioning through a nitro-to-amine intermediate.
Reaction Mechanism :
-
Nitro Reduction : Pd/C catalyzes hydrogenation of 4-fluoronitrobenzene to 4-fluoroaniline.
-
Alkylation : The amine reacts in situ with cyclohexyl precursors (e.g., cyclohexyl halides or acetals) under acidic conditions.
Critical Observations :
-
Catalyst Loading : ≤0.5% Pd/C minimizes side reactions while maintaining activity.
-
Acid Role : Acetic acid protonates the amine, enhancing electrophilicity for alkylation.
-
Solvent Choice : Toluene improves miscibility of aromatic and aliphatic reactants.
Nucleophilic Substitution with Transition-Metal Catalysts
WO₃/ZrO₂-Catalyzed Alkylation
Adapting allylation methods, WO₃/ZrO₂ facilitates N-cyclohexylation of 4-fluoroaniline via nucleophilic substitution.
Kinetic Insights :
-
Temperature Dependence : Conversions increase from 31% (4h) to 57% (8h) at 140°C.
-
Solvent Impact : Non-polar solvents (n-octane, toluene) suppress oligomerization vs. polar solvents (DMAc).
Reductive Amination of 4-Fluoroaniline
Cyclohexanone-Based Pathway
While not explicitly detailed in cited sources, reductive amination is viable for N-cyclohexyl-4-fluoroaniline synthesis.
Hypothetical Protocol :
| Parameter | Specification |
|---|---|
| Substrate | 4-Fluoroaniline (1.0 mol) |
| Carbonyl Compound | Cyclohexanone (1.1 mol) |
| Catalyst | Pd/C (1 wt%) |
| Reductant | H₂ (50 bar) |
| Solvent | Methanol (200 mL) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% (estimated) |
Mechanistic Notes :
-
Imine Formation : Cyclohexanone condenses with 4-fluoroaniline to form an intermediate imine.
-
Reduction : Hydrogenation saturates the C=N bond, yielding the secondary amine.
Comparative Analysis of Synthetic Routes
Performance Metrics :
Industrial Scalability :
-
Hydrogenation-Alkylation : Preferred for continuous-flow systems due to minimized purification steps.
-
Nucleophilic Substitution : Limited by moderate yields but advantageous for halogenated byproducts.
Quality Control and Characterization
Chemical Reactions Analysis
Nitration Reactions
CFA undergoes regioselective nitration under controlled conditions. The electron-donating cyclohexyl group directs nitration to the para position relative to the fluorine atom:
Reaction Conditions :
| Product | Positional Selectivity | Key Observations |
|---|---|---|
| N-Cyclohexyl-4-fluoro-2-nitroaniline | Ortho to fluorine | Minor product (≤12%) under kinetic control |
| N-Cyclohexyl-4-fluoro-3-nitroaniline | Meta to cyclohexyl | Major product (88%) under thermodynamic control |
Mechanistic studies indicate that the cyclohexyl group stabilizes the transition state via steric and electronic effects, favoring meta-nitration despite fluorine’s ortho/para-directing nature .
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in CFA participates in SNAr reactions with amines under transition-metal-free conditions:
General Protocol :
-
Nucleophile : Piperazine, pyrrolidine, or aliphatic amines
-
Solvent : DMSO, 70°C
-
Catalyst : K₂CO₃ (2 equiv)
| Nucleophile | Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Piperazine | N-Cyclohexyl-4-(piperazin-1-yl)aniline | 6 | 85 |
| Cyclopropylamine | N-Cyclohexyl-4-(cyclopropylamino)aniline | 4 | 92 |
| Morpholine | N-Cyclohexyl-4-morpholinoaniline | 8 | 78 |
Kinetic studies reveal that electron-deficient amines (e.g., morpholine) exhibit slower reaction rates due to reduced nucleophilicity .
Cross-Coupling Reactions
CFA participates in nickel-catalyzed C–N cross-coupling reactions, leveraging its aniline moiety:
Catalytic System :
-
Catalyst : NiCl₂(dme) (5 mol%)
-
Ligand : dtbpy (10 mol%)
-
Additive : tert-butylamine (2 equiv)
| Electrophile | Product | Yield (%) |
|---|---|---|
| 4-Bromobenzotrifluoride | N-Cyclohexyl-4-(4-CF₃-phenyl)aniline | 91 |
| 2-Chloropyridine | N-Cyclohexyl-4-(pyridin-2-yl)aniline | 83 |
The reaction proceeds via a radical-involved pathway, with tert-butylamine acting as both a reductant and a base .
Photochemical Transformations
Under UV irradiation, CFA forms charge-transfer complexes with electron-deficient partners:
Example Reaction :
-
Partner : Tetrachloroethylene (TCE)
-
Conditions : 254 nm UV, O₂ bubbling, 70°C
-
Product : N-Cyclohexyl-4-fluoro-N-(trichloroacetyl)aniline (87% yield)
This reaction generates trichloroacetyl chloride in situ, which acylates the aniline nitrogen. The process is scalable but requires rigorous HCl/COCl₂ trapping .
Reductive Transformations
CFA’s nitro derivatives (e.g., nitration products) undergo selective reductions:
Catalytic Hydrogenation :
-
Catalyst : Pd/C (5 wt%)
-
H₂ Pressure : 1 atm
-
Solvent : EtOH
-
Product : N-Cyclohexyl-4-fluoro-1,2-diaminobenzene (94% yield)
Competitive experiments show that the cyclohexyl group suppresses over-reduction of the aromatic ring, preserving the fluorine substituent .
Acid-Catalyzed Condensations
CFA reacts with carbonyl compounds in multicomponent reactions:
Example : Synthesis of pyrrolidine derivatives
-
Components : CFA, 4-chlorobenzaldehyde, cyclohexyl isocyanide
-
Conditions : EtOH/H₂O, K₂CO₃, 25°C
-
Product : 4-Chlorobenzylidene-N-cyclohexylpyrrolidine (76% yield)
The reaction proceeds via a Knoevenagel-Michael-cyclocondensation cascade, with CFA acting as both a nucleophile and a base .
Scientific Research Applications
Pharmaceuticals
N-Cyclohexyl-4-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique properties allow it to participate in reactions that yield biologically active molecules.
Polymers
The compound is utilized in the development of specialty polymers with enhanced properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength.
Organic Synthesis
As a versatile building block, this compound is employed in organic synthesis to create more complex molecules through various reactions such as oxidation, reduction, and substitution.
Biological Studies
Researchers leverage this compound to investigate the effects of fluorinated anilines on biological systems. Its interaction with molecular targets can modulate biochemical pathways, making it valuable for drug design.
Antimicrobial Activity
A study assessed the efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) | Comparison (Kanamycin B) |
|---|---|---|
| Escherichia coli | 4 | 6 |
| Staphylococcus aureus | 8 | 10 |
| Pseudomonas aeruginosa | 16 | 20 |
This indicates significant antibacterial activity, outperforming some standard antibiotics.
Anticancer Activity Investigation
Another research effort focused on the anticancer effects on human cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 18 |
These results suggest that this compound exhibits potent anticancer activity, warranting further investigation.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-fluoroaniline involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-cyclohexyl-4-fluoroaniline can be contextualized against related aniline derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:
Structural and Molecular Comparison
Physicochemical and Functional Insights
Lipophilicity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to polar substituents like the nitro group in 4-fluoro-2-nitroaniline or the alkoxy chain in 4-hexyloxyaniline . This property may favor membrane permeability in bioactive compounds.
Electronic Effects :
- The electron-donating cyclohexyl group in this compound contrasts with the electron-withdrawing nitro group in 4-fluoro-2-nitroaniline. This difference influences reactivity in electrophilic substitution reactions; the nitro group deactivates the ring, while the cyclohexyl group may slightly activate it .
Steric and Conformational Properties :
- The unsaturated cyclohexenylmethyl substituent in N-(cyclohex-3-enylmethyl)-4-fluoroaniline introduces rigidity and planar geometry, which could affect binding in catalytic systems compared to the flexible cyclohexyl group .
- The indolylmethyl group in 4-fluoro-N-(indol-6-ylmethyl)aniline introduces a heterocyclic aromatic system, expanding π-π stacking interactions relevant in drug design .
Biological Activity
N-cyclohexyl-4-fluoroaniline is an organic compound with significant potential in various biological applications due to its unique structural properties. This article examines its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.
Chemical Structure and Properties
This compound (C12H16FN) is a derivative of aniline characterized by the substitution of a cyclohexyl group at the nitrogen atom and a fluorine atom at the para position of the benzene ring. This structural modification enhances its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry.
Biological Activity Overview
-
Antimicrobial Properties :
- This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Compounds with similar structures often exhibit notable antibacterial activity, which warrants further exploration into its efficacy against specific pathogens .
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives of this compound have been investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as CaSki cells, which are associated with cervical cancer. The mechanism involves down-regulation of HPV E6/E7 mRNA expression and modulation of apoptosis-related genes such as Bcl-2 and Bax .
The mechanism of action for this compound is largely attributed to its interaction with biological targets. The cyclohexyl group enhances membrane penetration, while the fluorine atom can form strong hydrogen bonds with target proteins, influencing various biochemical pathways. This dual functionality allows for modulation of enzyme activities and receptor interactions, making it a candidate for drug development .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects on CaSki Cells
In a study focusing on this compound derivatives, researchers found that specific compounds significantly inhibited the proliferation of CaSki cells. The study utilized RT-PCR to show that these compounds effectively down-regulated HPV E6/E7 expression, which is crucial for cervical cancer progression. Additionally, the compounds induced apoptosis by affecting the expression levels of key apoptotic markers, including Bcl-2 and Caspase-3 .
Comparisons with Related Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-cyclohexyl-4-chloroaniline | Chlorine instead of fluorine | Different electronic properties impacting reactivity |
| N-cyclohexyl-4-bromoaniline | Bromine instead of fluorine | Varying biological activity profiles |
| N-methyl-4-fluoroaniline | Methyl group instead of cyclohexyl | Often studied for neuroactive effects |
The presence of the fluorine atom in this compound provides distinct electronic characteristics that enhance its reactivity compared to its chloro or bromo counterparts .
Q & A
Q. Q. How can metabolomic approaches identify novel biomarkers for N-cyclohexyl-4-fluoroaniline exposure in model organisms?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
